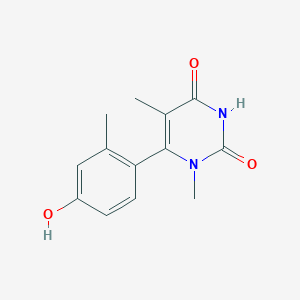![molecular formula C8H15N7O2S3 B12948340 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide](/img/structure/B12948340.png)
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Famotidine-13C3 is a labeled form of famotidine, a histamine H2 receptor antagonist commonly used to treat conditions related to excessive stomach acid production, such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . The “13C3” label indicates that three carbon atoms in the molecule are replaced with the stable isotope carbon-13, which is often used in scientific research to trace the metabolic pathways and interactions of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-13C3 involves the incorporation of carbon-13 into the famotidine molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of famotidine. The reaction conditions typically involve standard organic synthesis techniques such as condensation, sulfonation, and thiazole ring formation .
Industrial Production Methods
Industrial production of Famotidine-13C3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the labeled precursors and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the incorporation of carbon-13 and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Famotidine-13C3 undergoes various chemical reactions, including:
Oxidation: Famotidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of famotidine, as well as substituted derivatives that can be used for further research or therapeutic applications .
Scientific Research Applications
Famotidine-13C3 has a wide range of scientific research applications:
Mechanism of Action
Famotidine-13C3 exerts its effects by competitively inhibiting the histamine H2 receptors on the parietal cells in the stomach lining. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with excessive acid production . The molecular targets include the H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another H2 receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Ranitidine: Also an H2 receptor antagonist, but with a different chemical structure and potency.
Nizatidine: Similar to famotidine but with variations in its efficacy and side effect profile.
Uniqueness
Famotidine-13C3 is unique due to its carbon-13 labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C8H15N7O2S3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1+1,2+1,6+1 |
InChI Key |
XUFQPHANEAPEMJ-LQAOFMTQSA-N |
Isomeric SMILES |
C1=C(N=C(S1)N=C(N)N)CS[13CH2][13CH2]/[13C](=N/S(=O)(=O)N)/N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)

![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)



